molecular formula C3H7BrO3 B12081054 Ethanol, 2-bromo-, formate CAS No. 6065-67-4

Ethanol, 2-bromo-, formate

Cat. No.: B12081054
CAS No.: 6065-67-4
M. Wt: 170.99 g/mol
InChI Key: QCQKNBVMOOMMRJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-bromo-, formate typically involves the bromination of ethanol followed by esterification with formic acid. One common method is:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-bromo-, formate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Elimination: Potassium hydroxide (KOH) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products

    Substitution: Ethylene glycol formate.

    Elimination: Ethylene and formic acid.

    Oxidation: Carbon dioxide and water.

    Reduction: Ethanol and bromide ions.

Scientific Research Applications

Ethanol, 2-bromo-, formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethanol, 2-bromo-, formate involves its interaction with cellular components. The bromine atom can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to inhibition of enzymatic activity and disruption of cellular functions. The formate group can interfere with metabolic pathways by inhibiting key enzymes involved in cellular respiration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanol, 2-bromo-, formate is unique due to the presence of both a bromine atom and a formate group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

Ethanol, 2-bromo-, formate (C3H7BrO3) is a chemical compound that has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive examination of its biological properties, including antimicrobial activity, cytotoxicity, and other relevant findings from recent studies.

  • Molecular Formula : C3H7BrO3
  • Molecular Weight : 169.99 g/mol
  • CAS Registry Number : 71400474
  • IUPAC Name : this compound

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of ethanol extracts containing bromo compounds. For instance, research on related compounds has shown significant activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were reported as low as 0.0338 mg/mL for certain pathogens .

Table 1: Antimicrobial Activity of Ethanol Extracts

Bacterial StrainMIC (mg/mL)
Enterococcus faecium0.0338
Bacillus subtilis0.0450
Staphylococcus aureus (MRSA)0.0500
Bacillus cereus0.0600

Cytotoxicity Studies

In vitro studies have indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells was evaluated using various assays, including the MTT assay and flow cytometry.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with metabolic pathways. Studies utilizing molecular docking simulations have suggested that the compound may interact with key enzymes involved in bacterial metabolism.

Study on Antimicrobial Efficacy

A detailed study published in a peer-reviewed journal assessed the antimicrobial properties of ethanol extracts containing bromo compounds. The researchers utilized standard microbiological methods to determine the efficacy against a panel of bacterial strains. They reported that the extracts exhibited significant antimicrobial activity, particularly against Gram-positive bacteria .

Cytotoxicity Assessment in Cancer Research

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study aimed to explore its potential as an anticancer agent by evaluating its effects on cell viability and apoptosis induction. Results indicated a dose-dependent response, with significant cytotoxicity observed at higher concentrations .

Properties

CAS No.

6065-67-4

Molecular Formula

C3H7BrO3

Molecular Weight

170.99 g/mol

IUPAC Name

2-bromoethanol;formic acid

InChI

InChI=1S/C2H5BrO.CH2O2/c3-1-2-4;2-1-3/h4H,1-2H2;1H,(H,2,3)

InChI Key

QCQKNBVMOOMMRJ-UHFFFAOYSA-N

Canonical SMILES

C(CBr)O.C(=O)O

Origin of Product

United States

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